Cas no 5428-87-5 (Phenol,2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)-)
5428-87-5 structure
Product Name:Phenol,2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)-
CAS No:5428-87-5
MF:C27H49NO
MW:403.684068441391
CID:384946
PubChem ID:224648
Update Time:2025-04-19
Phenol,2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)-
- 2-(diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol
- 2-[(diethylamino)methyl]-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol
- AC1L5DGA
- AC1Q79KI
- AR-1D6175
- CTK5A0352
- NSC13324
- NSC-13324
- 5428-87-5
- DTXSID00279592
-
- Inchi: 1S/C27H49NO/c1-13-28(14-2)17-20-15-21(26(9,10)18-24(3,4)5)16-22(23(20)29)27(11,12)19-25(6,7)8/h15-16,29H,13-14,17-19H2,1-12H3
- InChI Key: UJJMQKYEIMKJBA-UHFFFAOYSA-N
- SMILES: OC1=C(CN(CC)CC)C=C(C=C1C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C
Computed Properties
- Exact Mass: 403.38167
- Monoisotopic Mass: 403.381415187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 29
- Rotatable Bond Count: 10
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.9
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
Phenol,2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)- Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
5428-87-5 (Phenol,2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent